N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a synthetic heterocyclic compound featuring a pyrido[2,1-b]quinazoline core with a 3,4-dimethoxyphenyl carboxamide substituent. The compound’s structure combines a bicyclic pyrido-quinazoline system with a methyl group at position 5 and an 11-oxo moiety, contributing to its unique stereoelectronic properties. The compound is cataloged in PubChem, though detailed experimental data remain sparse .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-24-17-12-14(7-9-16(17)22(27)25-11-5-4-6-20(24)25)21(26)23-15-8-10-18(28-2)19(13-15)29-3/h7-10,12-13,20H,4-6,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBBBAUEDCCQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide (referred to as Compound A) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings and data.
Molecular Characteristics:
- Molecular Formula: C22H25N3O4
- Molecular Weight: 395.46 g/mol
- LogP: 2.698
- Polar Surface Area: 55.856 Ų
Structure:
Compound A features a pyridoquinazoline core with a dimethoxyphenyl substituent. Its structure is critical for its biological activity and interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including Compound A. Quinazoline derivatives have been shown to exhibit significant antibacterial and antifungal activities. For instance, modifications in the phenyl ring can influence antimicrobial efficacy against various pathogens .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| Compound A | E. coli | Moderate | |
| Compound B | S. aureus | High | |
| Compound C | C. albicans | Low |
Anti-inflammatory Properties
Quinazoline derivatives are known for their anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can inhibit nitric oxide production in LPS-stimulated macrophages, indicating potential applications in treating inflammatory diseases .
Case Study: Inhibition of NO Production
A study evaluated the NO production in RAW 264.7 cells treated with various quinazoline derivatives. Compound A showed a significant reduction in NO levels compared to controls.
Anticancer Activity
The anticancer properties of quinazoline derivatives have been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation .
Table 2: Anticancer Activity of Selected Quinazoline Derivatives
The biological activities of Compound A can be attributed to its interaction with various molecular targets:
- Cyclooxygenase (COX) Inhibition: Compounds similar to A have shown potential in inhibiting COX enzymes, which play a crucial role in inflammation and cancer progression.
- NF-kB Pathway Modulation: The ability to modulate this pathway suggests that these compounds could be effective in reducing inflammation and tumor growth.
- Topoisomerase Inhibition: This mechanism is particularly relevant for anticancer activity, as topoisomerases are essential for DNA replication and cell division.
Comparison with Similar Compounds
Region A (positions 39–44):
- Rapa : Contains a hydroxyl or methoxy group, leading to distinct deshielding effects.
- Compound 1 : Lacks polar substituents in this region, resulting in upfield shifts.
- Compound 7 : Features a methyl group, causing moderate shielding compared to Rapa.
Region B (positions 29–36):
- Rapa : Aromatic protons exhibit downfield shifts due to electron-withdrawing groups.
- Compound 1/7 : Substituents with electron-donating properties (e.g., methyl or methoxy) upfield-shift protons in this region.
Implications for the Target Compound
The target compound’s 3,4-dimethoxyphenyl carboxamide group likely occupies Region A or B, analogous to substituents in the studied analogs. The methoxy groups’ strong electron-donating nature would induce significant upfield shifts in adjacent protons, distinguishing its NMR profile from Rapa or compound 7.
Comparative Data Table
| Compound | Core Structure | Region A Substituents | Region B Substituents | Key NMR Shifts (Regions A/B) |
|---|---|---|---|---|
| Rapa | Pyrido-quinazoline | Polar (e.g., -OH/-OCH₃) | Electron-withdrawing | Downfield in B |
| Compound 1 | Pyrido-quinazoline | Nonpolar (e.g., -CH₃) | Electron-donating | Upfield in A/B |
| Compound 7 | Pyrido-quinazoline | -CH₃ | Electron-donating | Moderate shielding in A |
| Target Compound | Pyrido-quinazoline + 3,4-(OCH₃)₂-C₆H₃ | Likely 3,4-(OCH₃)₂ | Undefined | Predicted upfield in A/B |
Research Findings and Significance
The 2014 study highlights that substituent identity and position critically influence chemical environments and bioactivity. For example:
- Electron-donating groups (e.g., methoxy in the target compound) enhance solubility and alter binding interactions compared to Rapa’s polar groups.
While direct data on the target compound’s activity are lacking, its 3,4-dimethoxyphenyl group—a feature absent in Rapa and analogs—suggests unique pharmacokinetic or target-binding properties. Further studies should prioritize synthesizing and profiling this compound to validate these hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
